(3-Bromo-1H-indazol-6-yl)methanamine
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Overview
Description
(3-Bromo-1H-indazol-6-yl)methanamine is an organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the third position and a methanamine group at the sixth position of the indazole ring makes this compound unique. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1H-indazol-6-yl)methanamine typically involves the bromination of indazole derivatives followed by the introduction of the methanamine group. One common method includes:
Bromination: Indazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated indazole is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1H-indazol-6-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the indazole ring, potentially forming nitroso or nitro derivatives.
Reduction Products: Reduced forms of the indazole ring, potentially forming amine derivatives.
Scientific Research Applications
(3-Bromo-1H-indazol-6-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-1H-indazol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1H-Indazol-6-yl)methanamine: Lacks the bromine atom, which may result in different biological activities and reactivity.
(3-Chloro-1H-indazol-6-yl)methanamine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
(3-Fluoro-1H-indazol-6-yl)methanamine: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
The presence of the bromine atom at the third position in (3-Bromo-1H-indazol-6-yl)methanamine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
(3-bromo-2H-indazol-6-yl)methanamine |
InChI |
InChI=1S/C8H8BrN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,4,10H2,(H,11,12) |
InChI Key |
AMIUBFWDZLKGHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1CN)Br |
Origin of Product |
United States |
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